Lipophilicity (XLogP) Advantage Over 4-Chloro and 4-Methyl Analogs
The target compound exhibits an XLogP of 4.5, which is 1.3 log units higher than the 4-chloro analog (CID 805087, XLogP 3.2) and approximately 1.0 log unit higher than the estimated XLogP of the 4-methyl analog (~3.5) [1][2]. Increased lipophilicity correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CID 805087): 3.2; 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 905424-87-5): ~3.5 (estimated) |
| Quantified Difference | ΔXLogP = +1.3 vs 4-chloro; ~+1.0 vs 4-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity can be a decisive factor when selecting compounds for cell-based assays requiring efficient membrane penetration or for CNS-targeted screening campaigns.
- [1] PubChem. (2026). 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. PubChem CID 5221216. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/897615-70-2 View Source
- [2] PubChem. (2026). 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. PubChem CID 805087. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/805087 View Source
